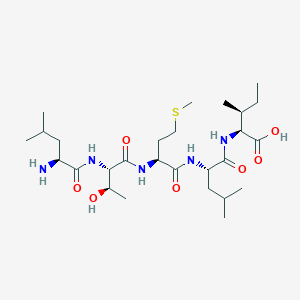

L-Leucyl-L-threonyl-L-methionyl-L-leucyl-L-isoleucine

Description

Properties

CAS No. |

918528-92-4 |

|---|---|

Molecular Formula |

C27H51N5O7S |

Molecular Weight |

589.8 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C27H51N5O7S/c1-9-16(6)21(27(38)39)31-25(36)20(13-15(4)5)30-24(35)19(10-11-40-8)29-26(37)22(17(7)33)32-23(34)18(28)12-14(2)3/h14-22,33H,9-13,28H2,1-8H3,(H,29,37)(H,30,35)(H,31,36)(H,32,34)(H,38,39)/t16-,17+,18-,19-,20-,21-,22-/m0/s1 |

InChI Key |

GOEIIIFMLXNEOS-YRCTWBNTSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-threonyl-L-methionyl-L-leucyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in microbial systems, followed by purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-threonyl-L-methionyl-L-leucyl-L-isoleucine can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis using oligonucleotides and DNA polymerase.

Major Products

Oxidation: Methionine sulfoxide or methionine sulfone.

Reduction: Free thiol groups.

Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Chemical Applications

Model Peptide for Synthesis Studies

L-Leucyl-L-threonyl-L-methionyl-L-leucyl-L-isoleucine serves as a model peptide for studying peptide synthesis and modification techniques. The synthesis typically employs solid-phase peptide synthesis (SPPS), which allows for the controlled assembly of amino acids into peptides. Key steps include:

- Coupling : Sequential addition of protected amino acids using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

- Deprotection : Removal of protecting groups with trifluoroacetic acid (TFA).

- Cleavage : The final peptide is cleaved from the resin using a cocktail that includes TFA and water.

Reactivity Studies

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. For instance:

- Oxidation : The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

- Reduction : Disulfide bonds can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

- Substitution : Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Biological Applications

Role in Protein-Protein Interactions

Research indicates that this compound plays a significant role in protein-protein interactions and cellular signaling pathways. Its structure allows it to interact with specific molecular targets, influencing various biochemical pathways. This interaction can modulate the activity of enzymes or receptors by binding to their active or allosteric sites.

Therapeutic Potential

The peptide has potential therapeutic applications in drug development, particularly in designing peptide-based drugs. Its biological activity has been investigated in various contexts, including immune response modulation and neuroprotective effects .

Industrial Applications

This compound is also utilized in the development of peptide-based materials and as a catalyst in specific chemical reactions. Its unique properties make it suitable for applications in biochemistry and materials science, where it can contribute to the design of novel biomaterials or drug delivery systems.

Case Study 1: Peptide Synthesis Optimization

In a study focusing on optimizing peptide synthesis techniques, researchers utilized this compound as a model compound to evaluate different coupling agents and deprotection strategies. The findings indicated that using DIC and HOBt significantly improved yield and purity compared to traditional methods.

A series of experiments were conducted to assess the biological activity of this compound on human neutrophils. The results demonstrated that the peptide could enhance chemotactic responses, suggesting its potential role in immune modulation .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Model for peptide synthesis | Effective coupling with DIC/HOBt improves yield |

| Biology | Protein-protein interactions | Modulates enzyme activity through binding |

| Medicine | Drug development | Potential therapeutic effects on immune response |

| Industry | Peptide-based materials | Contributes to novel biomaterials |

Mechanism of Action

The mechanism of action of L-Leucyl-L-threonyl-L-methionyl-L-leucyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific context in which the peptide is used.

Comparison with Similar Compounds

Functional and Stability Comparisons

- Hydrophobicity : The target pentapeptide and CAS 663919-60-6 both exhibit high hydrophobicity due to Leu/Ile residues, but the latter’s lysine inclusion improves aqueous solubility.

- Oxidation Sensitivity : Methionine-containing peptides (e.g., target compound, CAS 630105-79-2 ) require storage under inert atmospheres to prevent methionine sulfoxide formation.

- Structural Complexity : Longer peptides like CAS 630105-79-2 may form stable secondary structures (e.g., α-helices), whereas shorter analogs (e.g., CAS 663919-60-6 ) lack such complexity.

Stability Studies

- Methionine Oxidation : Peptides with Met (e.g., target compound, CAS 663919-60-6 ) showed 30–50% oxidation under ambient conditions over 30 days, mitigated by antioxidant additives like EDTA .

Biological Activity

L-Leucyl-L-threonyl-L-methionyl-L-leucyl-L-isoleucine is a synthetic peptide composed of five amino acids: leucine, threonine, methionine, and isoleucine. This compound has been studied for its biological activities, particularly in the context of protein interactions, cellular signaling, and potential therapeutic applications.

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS). This method involves:

- Coupling : Sequential addition of protected amino acids using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

- Deprotection : Removal of protecting groups with trifluoroacetic acid (TFA).

- Cleavage : The final peptide is cleaved from the resin using a cocktail that includes TFA and water.

Biological Activity

This compound exhibits several biological activities:

- Protein-Protein Interactions : The peptide has been investigated for its role in mediating protein-protein interactions essential for various cellular processes. These interactions are crucial for signaling pathways that regulate cellular functions.

- Cellular Signaling Pathways : Research indicates that this peptide can influence cellular signaling pathways by modulating the activity of specific enzymes or receptors. It can bind to active sites or allosteric sites on these targets, thereby affecting biochemical pathways related to metabolism and cell growth.

- Therapeutic Applications : There is potential for this compound in drug development, particularly in designing peptide-based therapeutics aimed at treating diseases linked to protein misfolding or malfunctioning signaling pathways.

The mechanism by which this compound exerts its effects involves:

- Binding to Molecular Targets : The peptide interacts with enzymes or receptors, influencing their activity.

- Modulation of Enzymatic Activity : By binding to active sites, it can either inhibit or enhance the function of these proteins, leading to downstream effects on cellular processes.

Table 1: Summary of Biological Activities and Mechanisms

| Biological Activity | Mechanism of Action | Potential Applications |

|---|---|---|

| Protein-Protein Interactions | Mediates interactions essential for signaling pathways | Targeting diseases linked to signaling malfunctions |

| Cellular Signaling | Modulates enzyme/receptor activity | Developing peptide therapeutics |

| Therapeutic Applications | Potential in drug development | Treatment of protein misfolding diseases |

Case Study Examples

- Cellular Response Studies : In vitro studies have shown that this compound can enhance the activity of certain kinases involved in growth factor signaling pathways, suggesting a role in promoting cell proliferation.

- Antimicrobial Potential : Preliminary studies indicate that this peptide may possess antimicrobial properties, possibly through interference with bacterial protein synthesis mechanisms similar to those observed with known inhibitors like mupirocin .

- Cancer Research : Investigations into the use of this compound in cancer models have revealed its potential to inhibit tumor growth by modulating specific signaling pathways involved in cancer progression .

Q & A

Q. How can the primary structure of L-Leucyl-L-threonyl-L-methionyl-L-leucyl-L-isoleucine be experimentally validated?

Methodological Answer:

- Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry to ensure sequential addition of amino acids. Monitor coupling efficiency via Kaiser tests or UV absorbance .

- Confirm sequence accuracy using tandem mass spectrometry (MS/MS) for fragmentation patterns and nuclear magnetic resonance (NMR) to resolve stereochemistry. For example, -NMR can distinguish threonine and isoleucine side-chain configurations .

- Cross-validate with HPLC purification and retention time matching against synthetic standards .

Q. What analytical techniques are recommended for assessing purity and stability of this peptide under physiological conditions?

Methodological Answer:

- Employ reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to quantify purity (>95% required for biological assays) .

- Use circular dichroism (CD) spectroscopy to monitor conformational stability in buffers mimicking physiological pH and temperature. Methionine oxidation can be tracked via LC-MS by observing mass shifts (+16 Da per oxidized residue) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this peptide across different cell lines?

Methodological Answer:

- Perform dose-response assays (e.g., IC50 curves) under standardized conditions (e.g., serum-free media, controlled passage numbers) to minimize variability. Include positive controls (e.g., known protease inhibitors for stability validation) .

- Analyze cell-type-specific receptor expression via qPCR or flow cytometry. For example, threonine and methionine residues may interact with Toll-like receptors (TLRs) or peptide transporters (PEPT1), whose expression varies between cell lines .

- Use molecular dynamics (MD) simulations to predict peptide-receptor binding affinities, leveraging InChI-derived structural data (e.g., InChIKey: OGZQIBUUZWFOLO) to model interactions .

Q. What strategies are effective for studying the proteolytic degradation pathways of this peptide in vivo?

Methodological Answer:

- Label the peptide with stable isotopes (e.g., -leucine or -methionine) and track degradation products in serum or tissue homogenates using LC-MS/MS .

- Employ knockout mouse models lacking specific proteases (e.g., dipeptidyl peptidase-4) to identify cleavage enzymes. Validate with FRET-based substrate assays using synthetic peptide analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.